molecular formula C17H14N2O3 B3014693 N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-30-7

N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No. B3014693
CAS RN: 941881-30-7
M. Wt: 294.31
InChI Key: CRJHBMYNOOJQEN-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It likely contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine, containing one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines are synthesized using versatile synthons . The synthesis of these compounds often involves cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Fourier transform infrared spectroscopy, Fourier transform Raman spectroscopy, and UV-visible spectroscopy . These techniques can provide information about the vibrational properties of the molecule, the electronic transitions, and the overall structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific structure and functional groups. Pyrimidines, for example, are known to exhibit a range of reactions due to their aromatic heterocyclic structure .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on related compounds has demonstrated significant efforts in synthesizing new derivatives with potential antimicrobial activities. For example, the synthesis of pyridothienopyrimidines and pyridothienotriazines showed in vitro antimicrobial activities (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002). Similar research involved synthesizing new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, highlighting the antimicrobial potential of these compounds (E. A. Bakhite, A. Abdel-rahman, E. A. Al-Taifi, 2004).

Anticonvulsant and Analgesic Properties

Studies have also been conducted on the modification of pyridine derivatives to enhance their analgesic properties. One such study involved methylation at specific positions on the pyridine moiety to optimize biological properties, indicating the potential for developing new analgesics (I. Ukrainets, O. Gorokhova, L. V. Sydorenko, S. Taran, 2015).

Antitumor Activity

Research into the synthesis of N-arylpyrazole-containing compounds has highlighted the potential for antitumor and antimicrobial activities. Compounds synthesized as key intermediates in this research showed inhibition effects against cancer cell lines, comparable to those of standard drugs (S. Riyadh, 2011).

Binding Characteristics with Proteins

The study of novel aromatic carboxylic acids and their Eu(III) and Tb(III) compounds demonstrated the ability to sensitize the emission of lanthanides and explored the potential medicinal value by studying the binding interaction with bovine serum albumin (BSA). This research suggests a potential for developing medicinal applications based on the interaction of these compounds with proteins (R. Tang, Chunjing Tang, Changwei Tang, 2011).

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly if it exhibits properties similar to those of other pyrimidines or pyridines. This could include investigating its potential as a therapeutic agent, given the biological activity exhibited by similar compounds .

properties

IUPAC Name

N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10-3-8-15-14(18-10)9-16(22-15)17(21)19-13-6-4-12(5-7-13)11(2)20/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJHBMYNOOJQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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